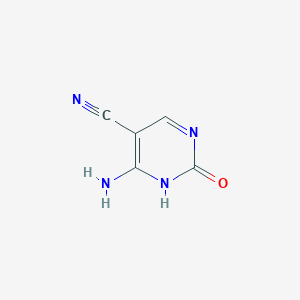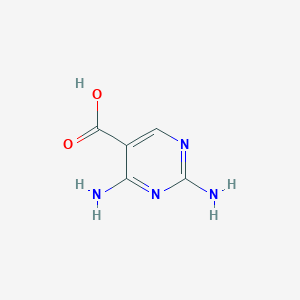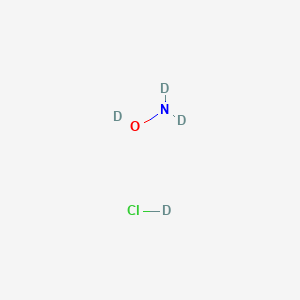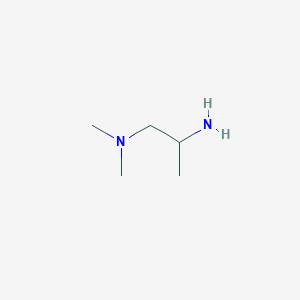
4-Amino-2-hydroxypyrimidine-5-carbonitrile
Übersicht
Beschreibung
4-Amino-2-hydroxypyrimidine-5-carbonitrile is a chemical compound that belongs to the class of aminopyrimidines, which are characterized by the presence of an amino group attached to a pyrimidine ring. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The carbonitrile group indicates the presence of a cyano group (-C≡N) attached to the molecule, which is a functional group consisting of a carbon triple-bonded to a nitrogen atom.
Synthesis Analysis
The synthesis of related aminopyrimidine derivatives has been reported through various methods. For instance, 4-aminopyrimidine-5-carbonitriles can be efficiently synthesized by reacting suitable 2-(ethoxyalkylene)malononitriles with amidine hydrochlorides, yielding good results using a simple synthetic scheme . Another approach involves a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and cyanoguanidine hydrochloride in alkaline ethanol to synthesize 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles . Additionally, the formation of 4-amino-5-aminomethyl-2-methylpyrimidine from 2-(diethoxymethyl)-3-ethoxypropionitrile and acetamidine has been investigated, providing insights into the mechanism of aminopyrimidine formation .
Molecular Structure Analysis
The molecular structure of aminopyrimidine derivatives can be complex and is often studied using various spectroscopic techniques. For example, mass spectroscopy studies under EI conditions have shown molecular peaks corresponding to the loss of benzonitrile from the pyrimidine ring, indicating the stability and fragmentation patterns of these molecules . X-ray crystallography has been used to determine the crystal structure of related compounds, revealing that the pyrazole, pyridine, and pyran rings can be almost coplanar with each other, and the crystal packing is stabilized by intermolecular hydrogen bond interactions .
Chemical Reactions Analysis
Aminopyrimidines can undergo a variety of chemical reactions. For instance, 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile has been reacted with various reagents such as triethyl orthoformate, hydrazine hydrate, and acetic anhydride, leading to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines . These reactions demonstrate the reactivity of the amino and carbonitrile groups in the pyrimidine ring and their ability to form diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-2-hydroxypyrimidine-5-carbonitrile derivatives are influenced by their molecular structure. The presence of amino and cyano groups can affect the compound's solubility, boiling point, melting point, and stability. The electronic properties, such as the distribution of electron density and the molecular orbitals, can be predicted using computational methods like semiempirical and ab initio calculations, which reveal the favored geometry of these molecules . These properties are crucial for understanding the behavior of aminopyrimidines in different environments and for their potential applications in various fields, including pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: 4-Amino-2-hydroxypyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Methods of Application: The compounds were synthesized and evaluated for their in vitro cytotoxic activities against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .
- Results: Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib. In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .
Anti-inflammatory Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyrimidines, including 4-Amino-2-hydroxypyrimidine-5-carbonitrile, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Calcium Channel Blocker
- Scientific Field: Pharmacology
- Application Summary: Pyrimidines, including 4-Amino-2-hydroxypyrimidine-5-carbonitrile, are used as calcium channel blockers .
- Methods of Application: The calcium channel blocking effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent calcium channel blocking effects .
Metal-Organic Frameworks (MOFs)
- Scientific Field: Material Science
- Application Summary: 4-Amino-2-hydroxypyrimidine-5-carbonitrile has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) .
- Methods of Application: The ligand was used in the synthesis of a 2D-MOF based on Cu(i). The oxygen atom in the para position of the ligand was used to increase the extended aromaticity and introduce electronic density in the channels of the MOF .
- Results: The synthesized MOF exhibited unique properties due to the presence of the 4-Amino-2-hydroxypyrimidine-5-carbonitrile ligand .
Antioxidant Agents
- Scientific Field: Pharmacology
- Application Summary: Pyrimidines, including 4-Amino-2-hydroxypyrimidine-5-carbonitrile, display a range of pharmacological effects including antioxidants .
- Methods of Application: The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Antiviral Agents
- Scientific Field: Virology
- Application Summary: Pyrimidines, including 4-Amino-2-hydroxypyrimidine-5-carbonitrile, display a range of pharmacological effects including antiviral .
- Methods of Application: The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
Safety And Hazards
Zukünftige Richtungen
A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . This suggests potential future directions in the development of new pyrimidine-5-carbonitrile derivatives as anticancer agents .
Eigenschaften
IUPAC Name |
6-amino-2-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDKBQHGALFUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358683 | |
| Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-hydroxypyrimidine-5-carbonitrile | |
CAS RN |
16462-28-5 | |
| Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)

